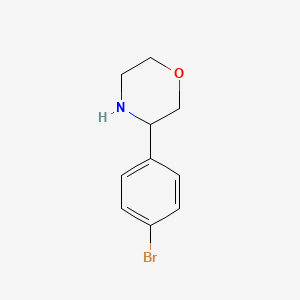

3-(4-Bromophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQWZIVIJAEZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Bromophenyl)morpholine: Structure, Properties, and Synthetic Strategies

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)morpholine, a C-substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. While its isomer, 4-(4-Bromophenyl)morpholine, is well-documented, the 3-substituted variant represents a comparatively underexplored chemical entity. This document elucidates the structure of this compound, outlines a robust, field-proven synthetic methodology, discusses its predicted chemical properties and reactivity, and explores its potential as a scaffold in the development of novel therapeutics. The guide is designed to be a foundational resource for researchers interested in the synthesis and application of this and related C-aryl morpholine compounds, highlighting both the established science and the opportunities for future investigation.

Introduction: The Significance of the C-Substituted Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates.[1] Its incorporation can enhance aqueous solubility, metabolic stability, and bioavailability.[1] While N-aryl morpholines are common, C-substituted morpholines, particularly 3-arylmorpholines, offer a distinct three-dimensional vector for molecular exploration, enabling the precise orientation of substituents to interact with biological targets.[2] this compound, with its aryl group at the 3-position, presents an intriguing building block for the design of novel bioactive molecules. The presence of the bromine atom on the phenyl ring provides a handle for further functionalization via cross-coupling reactions, expanding its synthetic utility.

Molecular Structure and Isomeric Distinction

This compound is a heterocyclic compound with the chemical formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol .[3] Its structure consists of a morpholine ring substituted at the 3-position with a 4-bromophenyl group.

It is critical to distinguish this compound from its more commercially prevalent isomer, 4-(4-Bromophenyl)morpholine (CAS No. 30483-75-1) , where the 4-bromophenyl group is attached to the nitrogen atom of the morpholine ring.[4] The different substitution patterns result in distinct chemical and physical properties, as well as potentially different biological activities.

Table 1: Core Compound Identifiers

| Property | This compound | 4-(4-Bromophenyl)morpholine |

| CAS Number | 1225823-06-2[5] | 30483-75-1[4] |

| Molecular Formula | C₁₀H₁₂BrNO[3] | C₁₀H₁₂BrNO[4] |

| Molecular Weight | 242.11 g/mol [3] | 242.11 g/mol [4] |

| Structure | 4-bromophenyl group at C-3 | 4-bromophenyl group at N-4 |

Synthesis of this compound: A Proposed Methodology

Direct, documented synthetic procedures for this compound are not widely available in peer-reviewed literature. However, a robust and adaptable three-step, "two-pot" method for the synthesis of 3-arylmorpholines has been reported, which can be confidently applied to the preparation of this specific compound.[5] This methodology leverages the Petasis borono-Mannich reaction, followed by a deoxygenation sequence.[5][6]

Synthetic Workflow Overview

The proposed synthesis proceeds in two main stages:

-

Petasis Borono-Mannich Reaction: A three-component reaction between an aminoethanol, aqueous glyoxal, and 4-bromophenylboronic acid to form the intermediate, 2-hydroxy-3-(4-bromophenyl)morpholine.

-

Deoxygenation: A two-step process involving the formation of a 3,4-dihydro-2H-1,4-oxazine intermediate, followed by reduction to the final this compound.[5]

Detailed Experimental Protocol

PART A: Synthesis of 2-Hydroxy-3-(4-bromophenyl)morpholine

-

Reaction Setup: To a solution of 2-aminoethanol (1.0 eq) in a suitable solvent such as ethanol or methanol, add 4-bromophenylboronic acid (1.0 eq).

-

Addition of Glyoxal: To the resulting mixture, add aqueous glyoxal (40 wt. %, 1.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield 2-hydroxy-3-(4-bromophenyl)morpholine. Self-validation check: The formation of the product can be confirmed by the disappearance of the starting materials and the appearance of a new spot on TLC, and by mass spectrometry to confirm the expected molecular weight of the intermediate.

PART B: Deoxygenation to this compound

-

Formation of the Dihydro-oxazine Intermediate: Dissolve the 2-hydroxy-3-(4-bromophenyl)morpholine (1.0 eq) from Part A in dichloromethane. Cool the solution to 0 °C and add triethylamine (2.5 eq). To this solution, add methanesulfonic anhydride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the intermediate can be monitored by TLC or LC-MS.

-

Reduction to the Final Product: In the same reaction vessel ("one-pot"), add acetic acid (2.0 eq) followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq).

-

Final Reaction and Quenching: Stir the mixture at room temperature for an additional 2-4 hours. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield pure this compound. Self-validation check: The final product's identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).

Chemical Properties and Reactivity

While specific experimental data for this compound is scarce, its chemical properties can be predicted based on its structure.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white solid | Similar to other arylmorpholine compounds. |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). | Presence of the aromatic ring and the morpholine structure. |

| Basicity | Weakly basic | The nitrogen atom in the morpholine ring is a secondary amine. |

| Reactivity | The secondary amine is nucleophilic and can be acylated, alkylated, or undergo other standard amine reactions. The aryl bromide is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Presence of key functional groups. |

The reactivity of this compound is governed by two main functional groups: the secondary amine of the morpholine ring and the aryl bromide.

Potential Applications in Drug Discovery and Development

The morpholine moiety is a key component in numerous FDA-approved drugs, highlighting its importance in creating compounds with favorable pharmacological properties.[1] While there is no specific biological data for this compound, its structural features suggest several promising avenues for research:

-

Scaffold for Library Synthesis: Its dual reactivity allows for the creation of diverse chemical libraries. The secondary amine can be functionalized to introduce various side chains, while the aryl bromide allows for the introduction of different aryl or heteroaryl groups.

-

Neurological and Psychiatric Disorders: The morpholine scaffold is present in drugs targeting the central nervous system. Further derivatization of this compound could lead to novel compounds with activity at various CNS targets.

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the morpholine ring to improve their drug-like properties.[1] This compound could serve as a starting point for the development of new anti-cancer therapeutics.

-

Infectious Diseases: The morpholine nucleus is also found in antibacterial and antifungal agents.

The exploration of this compound and its derivatives represents a significant opportunity for the discovery of new chemical entities with therapeutic potential.

Safety and Handling

Based on GHS classifications for related compounds, this compound should be handled with care in a laboratory setting.[5]

-

Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.

Conclusion and Future Outlook

This compound is a valuable, yet understudied, chemical building block. This guide has outlined its structure, a plausible and robust synthetic route, and its potential chemical reactivity. The lack of extensive characterization and biological data in the public domain presents a clear opportunity for further research. The synthesis and biological evaluation of a library of derivatives based on this scaffold could lead to the discovery of novel compounds with significant therapeutic potential. It is the author's belief that the methodologies and insights provided herein will serve as a valuable resource for scientists working at the forefront of medicinal chemistry and drug discovery.

References

Biological activity of bromophenyl-substituted morpholines

An In-Depth Technical Guide to the Biological Activity of Bromophenyl-Substituted Morpholines

Authored by a Senior Application Scientist

Foreword: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique physicochemical properties—including a well-balanced hydrophilic-lipophilic profile, reduced basicity of the nitrogen atom, and a flexible chair-like conformation—make it a "privileged structure."[3][4] These characteristics often bestow favorable pharmacokinetic and metabolic properties upon molecules, enhancing their drug-likeness.[2][5] The morpholine moiety is not merely a passive scaffold; it actively participates in molecular interactions with biological targets, such as forming hydrogen bonds via its oxygen atom, which can be critical for binding affinity and potency.[2][3]

This guide focuses on a specific, highly potent class of these compounds: bromophenyl-substituted morpholines. The introduction of a bromophenyl group provides a versatile handle for synthetic modification through cross-coupling reactions and significantly influences the molecule's electronic and steric properties, often leading to enhanced biological activity.[6] We will explore the synthesis, diverse biological activities, and structure-activity relationships of these compounds, providing researchers and drug development professionals with a comprehensive technical overview grounded in field-proven insights.

Synthetic Strategies: Building the Core Moiety

The rational design of biologically active molecules begins with robust and flexible synthetic routes. The synthesis of bromophenyl-substituted morpholines can be approached through several established methodologies, with the choice often dictated by the desired substitution pattern and stereochemistry.

Palladium-Catalyzed Carboamination

A key strategy for synthesizing substituted morpholines involves the palladium-catalyzed intramolecular carboamination of an unsaturated amino alcohol. This method offers excellent control over stereochemistry, often yielding single stereoisomers.[7]

-

Causality of Experimental Design: The choice of a palladium catalyst, specifically with phosphine ligands like P(2-furyl)₃, is critical. The palladium(0) species initiates the catalytic cycle by undergoing oxidative addition with the aryl bromide (in this case, a bromophenyl source). The subsequent steps involving N-palladation and migratory insertion onto the alkene are sensitive to the electronic and steric nature of the ligand, which dictates the reaction's efficiency and stereochemical outcome. The use of a strong base, such as sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine, facilitating the formation of the key palladium(aryl)(amido) intermediate.

Experimental Protocol: Pd-Catalyzed Synthesis of a cis-3,5-Disubstituted Morpholine[7]

-

Substrate Preparation: Synthesize the N-aryl ethanolamine derivative by treating an N-protected amino alcohol with sodium hydride (NaH) and allyl bromide to form the corresponding allyl ether. Deprotect the amine and perform a Pd-catalyzed N-arylation with a suitable bromophenyl compound.

-

Catalyst Preparation: In a glovebox, charge an oven-dried reaction vessel with Pd(OAc)₂ (4 mol %) and P(2-furyl)₃ (16 mol %).

-

Reaction Assembly: To the vessel, add the N-aryl ethanolamine substrate (1.0 equiv) and sodium tert-butoxide (4.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous toluene as the solvent, followed by the β-bromostyrene (4.0 equiv) or other appropriate aryl bromide.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture at 100 °C for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired morpholine derivative.

General Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and initial screening of novel bromophenyl-substituted morpholine derivatives.

References

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholine Motif: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, metabolic stability, and synthetic accessibility have cemented its role as a crucial building block in the design of a multitude of approved and experimental drugs. This technical guide provides an in-depth exploration of morpholine derivatives in drug discovery, moving beyond a mere catalog of compounds to a detailed analysis of the causality behind its widespread use. We will delve into the structure-activity relationships (SAR), mechanisms of action of key therapeutic agents, and the strategic advantages conferred by the morpholine moiety in optimizing pharmacokinetic and pharmacodynamic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile heterocycle.

The Morpholine Scaffold: More Than Just a Heterocycle

Morpholine, with the chemical formula O(CH₂CH₂)₂NH, is a saturated heterocycle that presents a unique combination of features highly advantageous for drug design.[1] The presence of both a basic nitrogen atom and a polar ether oxygen within a constrained cyclic structure underpins its utility.

Physicochemical Properties and their Implications in Drug Design

The morpholine moiety imparts a favorable balance of hydrophilicity and lipophilicity to a molecule, a critical factor for oral bioavailability and membrane permeability.[2] The nitrogen atom, with a pKa of its conjugate acid around 8.5, is weakly basic, allowing for the formation of stable salts and enhancing aqueous solubility.[3] The ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[4] This combination of properties often leads to improved pharmacokinetic profiles, including enhanced solubility, better absorption, and the ability to cross the blood-brain barrier (BBB).[3][5][6]

The structural rigidity of the morpholine ring also plays a crucial role. It can act as a conformational restraint, locking a molecule into a bioactive conformation and thereby increasing its potency and selectivity for a specific target.[3]

Caption: General structure of the morpholine ring.

The "Privileged Scaffold" Concept

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target by judicious structural modifications.[7] Morpholine fits this description perfectly, as its derivatives have shown a remarkable diversity of biological activities, targeting a wide range of proteins including kinases, G-protein coupled receptors (GPCRs), and enzymes.[7][8] This versatility makes it a highly valuable starting point in the drug discovery process.

Morpholine Derivatives in Key Therapeutic Areas

The impact of morpholine derivatives is evident across numerous therapeutic areas. Below, we explore its application in oncology, infectious diseases, and central nervous system (CNS) disorders, highlighting the mechanisms of action of key drugs.

Oncology: Targeting Aberrant Signaling Pathways

In cancer therapy, morpholine derivatives have been instrumental in the development of targeted therapies, particularly kinase inhibitors.

Gefitinib (Iressa®): An anilinoquinazoline derivative, Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8][9][10] The morpholine-containing side chain enhances the drug's solubility and pharmacokinetic properties, contributing to its oral bioavailability.[11] Gefitinib competitively blocks the binding of ATP to the EGFR tyrosine kinase domain, thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival in certain types of non-small cell lung cancer (NSCLC).[9][10][12]

Caption: Mechanism of action of Gefitinib.

Structure-Activity Relationship (SAR) Insights in Anticancer Agents: SAR studies have consistently shown that the morpholine ring is not just a passive solubilizing group but often an active contributor to the pharmacophore.[13][14] In many kinase inhibitors, the oxygen atom of the morpholine ring can form a crucial hydrogen bond with the hinge region of the kinase, enhancing binding affinity.[15] Furthermore, substitutions on the morpholine ring can be used to fine-tune selectivity and potency.[11]

| Drug | Target | Indication | Role of Morpholine Moiety |

| Gefitinib | EGFR | Non-small cell lung cancer | Enhances solubility and pharmacokinetic properties.[11] |

| Erlotinib | EGFR | Non-small cell lung cancer, Pancreatic cancer | Improves pharmacokinetic profile. |

| PI-103 | PI3K/mTOR | (Experimental) | Interacts with the kinase hinge region.[16] |

Infectious Diseases: A Novel Approach to Protein Synthesis Inhibition

Linezolid (Zyvox®): As the first clinically approved oxazolidinone antibiotic, Linezolid represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[15][17][18] The morpholine ring in Linezolid is a key structural feature. It undergoes metabolic oxidation to inactive metabolites, a process that contributes to the drug's overall clearance.[15]

Linezolid's mechanism of action is unique among protein synthesis inhibitors. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[15][17][19] This early-stage inhibition of protein synthesis is distinct from other classes of antibiotics that typically interfere with the elongation steps.[18]

Caption: Mechanism of action of Linezolid.

Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Systems

The ability of the morpholine moiety to improve BBB penetration makes it particularly valuable for drugs targeting the CNS.[3][5][6]

Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor (SNRI), Reboxetine is used for the treatment of clinical depression.[20][21][22] The morpholine ring is a central component of its pharmacophore. Metabolism of Reboxetine involves oxidation of the morpholine ring.[1] By blocking the norepinephrine transporter (NET), Reboxetine increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[20][21][23]

Aprepitant (Emend®): This drug is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptors, used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[24][25][26] The morpholine ring in Aprepitant acts as a scaffold, correctly positioning the other pharmacophoric elements for optimal interaction with the NK1 receptor.[3][4] By blocking the action of substance P in the brain's vomiting center, Aprepitant effectively suppresses the emetic reflex.[24][27]

Synthetic Methodologies for Morpholine Derivatives

The synthetic accessibility of the morpholine scaffold is a key reason for its widespread use.[7] Numerous methods exist for its synthesis, with two common approaches being the cyclization of β-ethanolamines and the reductive amination of dialdehydes.

Experimental Protocol: Synthesis of N-Substituted Morpholines from 3-(2-Chloroethoxy)prop-1-ene

This two-step protocol provides a versatile route to a range of N-substituted morpholines.[28]

Step 1: Nucleophilic Substitution

-

In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable solvent such as acetonitrile.

-

Add a base, for example, potassium carbonate (1.5 eq.), to the solution.

-

Add 3-(2-Chloroethoxy)prop-1-ene (1.1 eq.) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-allyl-N-substituted-2-aminoethanol intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the N-allyl-N-substituted-2-aminoethanol intermediate (1.0 eq.) in an anhydrous solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a Lewis acid, for instance, boron trifluoride etherate (1.2 eq.), dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired N-substituted morpholine.

Caption: General workflow for the synthesis of N-substituted morpholines.

Conclusion: The Enduring Legacy and Future of Morpholine in Drug Discovery

The morpholine scaffold has proven to be an exceptionally fruitful starting point for the development of a wide array of therapeutic agents. Its ability to confer desirable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, ensures its continued prominence in medicinal chemistry. As our understanding of disease biology deepens, the versatility of the morpholine motif will undoubtedly be leveraged to create next-generation therapeutics with enhanced efficacy and safety profiles. The strategic incorporation of this "privileged scaffold" will remain a cornerstone of rational drug design for the foreseeable future.

References

- 1. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medschool.co [medschool.co]

- 9. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]

- 18. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 19. Linezolid - Wikipedia [en.wikipedia.org]

- 20. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is Reboxetine Mesilate used for? [synapse.patsnap.com]

- 22. Reboxetine [bionity.com]

- 23. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 24. Aprepitant - Wikipedia [en.wikipedia.org]

- 25. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Aprepitant: Package Insert / Prescribing Information / MOA [drugs.com]

- 27. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

The N-Aryl Morpholine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl morpholine moiety is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in bioactive compounds spanning a wide range of therapeutic areas.[1][2] This guide provides a comprehensive technical overview of the pharmacological profile of N-aryl morpholine compounds, delving into their synthesis, structure-activity relationships (SAR), and diverse mechanisms of action. We will explore their therapeutic potential in neurodegenerative diseases, oncology, and inflammatory conditions, supported by detailed experimental protocols and data-driven insights. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical guidance for the rational design of novel therapeutics based on this versatile scaffold.

Introduction: The Morpholine Moiety as a Versatile Chemical Scaffold

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a recurring motif in a multitude of approved drugs and clinical candidates.[1][3] Its prevalence stems from a unique combination of physicochemical properties. The presence of the oxygen atom and the secondary amine (in the parent morpholine) imparts favorable pharmacokinetic characteristics, including improved aqueous solubility and metabolic stability.[4] The nitrogen atom also provides a convenient handle for synthetic modification, allowing for the introduction of various substituents to modulate biological activity and target selectivity.[5] When an aryl group is attached to the nitrogen atom, the resulting N-aryl morpholine scaffold gains further structural rigidity and opportunities for specific molecular interactions within biological targets.[4][6]

The therapeutic landscape of N-aryl morpholine derivatives is remarkably broad, encompassing applications as anticancer, anti-inflammatory, antiviral, anticonvulsant, and neuroprotective agents.[2][3][5][7] This versatility underscores the importance of understanding the fundamental principles that govern their pharmacological behavior.

Synthetic Strategies for N-Aryl Morpholine Derivatives

The efficient synthesis of N-aryl morpholine derivatives is a critical first step in the exploration of their therapeutic potential. Several synthetic routes have been developed, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed N-Arylation

A common and versatile method for the synthesis of N-aryl morpholines is the palladium-catalyzed cross-coupling reaction between morpholine and an aryl halide. This approach, often a variant of the Buchwald-Hartwig amination, allows for the formation of the crucial C-N bond under relatively mild conditions.[7]

Experimental Protocol: Palladium-Catalyzed N-Arylation of Morpholine

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol) with a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the tube under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl morpholine derivative.

Three-Component Synthesis

More recently, multi-component reactions have emerged as an atom-economical approach to synthesize complex morpholine derivatives in a single step. For instance, a copper-catalyzed domino reaction between terminal alkynes, isocyanates, and oxiranes provides a rapid route to substituted morpholines.[8]

Logical Relationship: Three-Component Synthesis of Morpholine Derivatives

Caption: A simplified workflow of a three-component reaction for morpholine synthesis.

Structure-Activity Relationships (SAR) of N-Aryl Morpholine Compounds

The biological activity of N-aryl morpholine derivatives is exquisitely sensitive to the nature and position of substituents on both the aryl ring and the morpholine scaffold. Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.

Substituents on the Aryl Ring

The electronic and steric properties of substituents on the aryl ring play a crucial role in modulating the pharmacological profile. For instance, in a series of N-arylsulfonyl morpholines designed as γ-secretase inhibitors for Alzheimer's disease, the introduction of small alkyl groups was found to be critical for maintaining potency while reducing off-target effects.[9] Similarly, studies on morpholine derivatives as anticancer agents have shown that the presence of halogen atoms on the aromatic ring can enhance inhibitory activity against certain cancer cell lines.[7]

Modifications of the Morpholine Ring

While the N-aryl linkage is a defining feature, modifications to the morpholine ring itself can also significantly impact activity. For example, the introduction of substituents at the 2, 3, 5, or 6 positions can alter the conformational preferences of the ring and influence its binding to target proteins.

Table 1: Influence of Aryl Substituents on Anticancer Activity

| Compound ID | Aryl Substituent | Target Cell Line | IC₅₀ (µM) | Reference |

| 1a | 4-Fluorophenyl | A549 (Lung Cancer) | 5.2 | [10][11] |

| 1b | 4-Chlorophenyl | A549 (Lung Cancer) | 3.8 | [10][11] |

| 1c | 4-Bromophenyl | A549 (Lung Cancer) | 2.1 | [10][11] |

| 2a | 3,5-bis(trifluoromethyl)phenyl | HCT-116 (Colon Cancer) | 0.8 | [12] |

| 2b | 4-Fluorophenyl | HCT-116 (Colon Cancer) | 7.5 | [12] |

Diverse Mechanisms of Action and Therapeutic Applications

The versatility of the N-aryl morpholine scaffold is reflected in its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3]

Neurodegenerative Diseases

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, N-aryl morpholine derivatives have shown promise as inhibitors of key enzymes like cholinesterases and monoamine oxidases.[5][13] By modulating the levels of neurotransmitters, these compounds can potentially alleviate some of the cognitive and motor symptoms associated with these conditions. The morpholine moiety can also improve the blood-brain barrier permeability of drug candidates, a critical factor for CNS-active compounds.[4][6]

Signaling Pathway: Inhibition of Acetylcholinesterase

Caption: N-Aryl morpholine inhibitors block AChE, increasing acetylcholine levels.

Oncology

The anticancer properties of N-aryl morpholine derivatives have been extensively investigated. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[10][11][12] For example, certain N-aryl morpholines have been shown to target the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[12]

Experimental Workflow: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549 or HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the N-aryl morpholine compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Adrenergic Receptor Modulation

N-aryl morpholine analogues have also been studied for their effects on adrenergic receptors. Depending on the substitution pattern, these compounds can exhibit either alpha-stimulating or alpha-blocking activity, as well as beta-blocking effects.[14] This highlights the subtle structural modifications that can dramatically alter the pharmacological profile of these compounds.

Conclusion and Future Perspectives

The N-aryl morpholine scaffold continues to be a rich source of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for drug discovery programs. Future research in this area will likely focus on the development of more selective and potent derivatives, as well as the exploration of new therapeutic applications. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the identification of promising lead compounds. As our understanding of the intricate interactions between these molecules and their biological targets deepens, the N-aryl morpholine moiety is poised to remain a significant contributor to the arsenal of modern therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Morpholine Derivatives: A Guide for the Modern Medicinal Chemist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a six-membered heterocycle incorporating both nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its prevalence in approved drugs and clinical candidates stems from its unique ability to confer advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and a well-balanced lipophilic-hydrophilic profile.[1][3][4] This guide provides an in-depth exploration of the discovery and synthesis of novel morpholine derivatives. We will move beyond simple procedural lists to examine the causality behind synthetic choices, offering field-proven insights into strategic design, modern synthetic methodologies, and the validation of new chemical entities. This document is intended to serve as a core technical resource for researchers actively engaged in the design and development of next-generation therapeutics.

The Morpholine Moiety: A Cornerstone of Modern Drug Design

The strategic incorporation of a morpholine ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][5][6] Its utility is not merely as a passive structural component but as an active contributor to biological function.

-

Physicochemical Advantages : The presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom (pKa ~8.5) allows for fine-tuning of a compound's solubility and permeability.[4][7] This balance is crucial for oral bioavailability and penetration of the blood-brain barrier (BBB), making the morpholine scaffold particularly valuable for developing CNS-active agents.[4][8][9]

-

Metabolic Stability : The morpholine ring is generally robust to metabolic degradation, which can enhance the half-life of a drug. However, it is not inert, and understanding its metabolic liabilities is key to advanced drug design.[6] Bioisosteric replacement, where the morpholine is substituted with a structurally related group to improve metabolic stability or other properties, is a common and effective strategy.[10][11][12][13]

-

Target Interaction : The chair-like conformation of the morpholine ring provides a rigid, three-dimensional scaffold that can orient substituents for optimal interaction with biological targets like enzyme active sites or receptors.[3][7] The oxygen atom can participate in crucial hydrogen bonding, while the ring itself can engage in hydrophobic interactions.[1][14]

Core Synthetic Strategies for Morpholine Ring Construction

The synthesis of the morpholine core is a well-explored area, yet new methodologies continually emerge to improve efficiency, stereoselectivity, and substrate scope. The choice of synthetic route is a critical decision dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Cyclization of 1,2-Amino Alcohols

This is one of the most fundamental and widely used approaches. The core logic involves forming the two key C-O and C-N bonds via intramolecular reactions.

-

Classical Dehydration : The traditional method involves the acid-catalyzed dehydration of diethanolamine or its substituted analogs. While straightforward, this method often requires harsh conditions (e.g., strong acids like sulfuric or hydrochloric acid) and high temperatures, limiting its compatibility with sensitive functional groups.[15][16]

-

Modern Redox-Neutral Protocols : Recent advancements have focused on milder, more efficient methods. A notable example is the use of ethylene sulfate with a base like potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols to morpholines.[17][18][19] This redox-neutral, two-step protocol offers high yields and is remarkable for its ability to achieve selective monoalkylation of primary amines, a significant advantage over classical methods.[18][19]

Ring-Opening of Aziridines and Epoxides

These strained three-membered rings are excellent electrophilic precursors for building the morpholine scaffold.

-

From Aziridines : The ring-opening of an aziridine with a nucleophile containing a hydroxyl group, followed by intramolecular cyclization, is a powerful strategy.[20] Gold(I) catalysts have been effectively used to promote a tandem reaction involving the nucleophilic ring-opening of aziridines with propargyl alcohols, followed by cycloisomerization to construct the morpholine ring under mild conditions.[21]

-

From Epoxides (Oxiranes) : The reaction of an epoxide with an amino alcohol, such as in the Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes, provides a diastereoselective route to substituted morpholines.[17]

Intramolecular Cyclization Strategies

Building the morpholine ring from a linear precursor via intramolecular cyclization offers excellent control over substitution and stereochemistry.

-

Wacker-Type Aerobic Oxidation : A base-free Palladium catalyst can mediate the Wacker-type aerobic oxidative cyclization of N-tethered alkenes, providing access to a variety of six-membered nitrogen heterocycles, including morpholines.[17]

-

Lewis Acid-Catalyzed Halo-etherification : A versatile strategy involves the Lewis acid-catalyzed reaction of an alkene with a protected amino alcohol and a halogen source (e.g., NBS, NIS).[22] This forms a halonium intermediate which then undergoes intramolecular cyclization, followed by deprotection and ring closure, to yield the morpholine product with high regioselectivity.[22]

Below is a diagram illustrating these primary synthetic pathways.

Caption: High-level overview of major synthetic routes to the morpholine core.

Pharmacological Landscape of Novel Morpholine Derivatives

The versatility of the morpholine scaffold is reflected in the broad range of biological activities exhibited by its derivatives.[6][23][24] Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for potency and selectivity.

Anticancer Activity

Morpholine is a key pharmacophore in numerous anticancer agents.[5][25] Its derivatives have been shown to target various cancer cell lines and mechanisms.

-

Kinase Inhibition : The morpholine moiety can interact with target kinases, enhancing the potency of inhibitors.[23] For instance, morpholine-benzimidazole-oxadiazole hybrids have been developed as potent and selective VEGFR-2 inhibitors, a key target in angiogenesis.[26]

-

Cytotoxicity and Apoptosis : Series of morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines, inducing cell death via apoptosis.[27][28]

Antimicrobial and Antifungal Activity

With rising antibiotic resistance, novel antimicrobial agents are urgently needed. Morpholine derivatives are a promising area of exploration.[29]

-

Broad-Spectrum Activity : Newly synthesized morpholine derivatives containing azole nuclei have shown activity against a range of microorganisms.[30] Ruthenium-based complexes modified with a morpholine moiety exhibited potent bactericidal efficacy against Staphylococcus aureus, including resistant strains, by disrupting the bacterial membrane and inducing ROS production.[31]

-

Mechanism of Action : The well-known antibiotic Linezolid, which contains a morpholine ring, functions by inhibiting the initiation of bacterial protein synthesis.[30] This unique mechanism makes it effective against gram-positive bacteria.[30]

Central Nervous System (CNS) Activity

The favorable BBB penetration of many morpholine compounds makes them ideal candidates for treating neurological disorders.[4][8][9]

-

Neurodegenerative Diseases : Morpholine derivatives are being investigated as modulators of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[8][32] Their ability to target these enzymes makes them potential therapeutics for conditions like Alzheimer's and Parkinson's disease.[4][8]

-

Mood and Pain Disorders : Due to their structural similarity to endogenous neurotransmitters, certain morpholine derivatives can modulate receptors involved in mood regulation and pain control.[9]

Data Summary: Biological Activities

| Compound Class | Target/Cell Line | Reported Activity (IC₅₀ / MIC) | Therapeutic Area | Reference |

| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast Cancer) | IC₅₀ = 3.15 ± 0.23 μM | Anticancer | [27] |

| Morpholine-Quinazoline (AK-10) | A549 (Lung Cancer) | IC₅₀ = 8.55 ± 0.67 μM | Anticancer | [27] |

| Morpholine-Benzimidazole (5h) | VEGFR-2 Enzyme | IC₅₀ = 0.049 ± 0.002 μM | Anticancer | [26] |

| Ruthenium-Morpholine (Ru(ii)-3) | Staphylococcus aureus | MIC = 0.78 μg/mL | Antibacterial | [31] |

| Morpholine Derivative (Compound 8) | Candida albicans | MIC = 62.5 μg/mL | Antifungal | [30] |

Experimental Protocols: From Synthesis to Validation

Trustworthiness in synthetic chemistry is built on robust, reproducible, and self-validating protocols. The following sections provide detailed methodologies for the synthesis and validation of morpholine derivatives, reflecting the principles discussed.

Protocol: Lewis Acid-Catalyzed Synthesis of a Substituted Morpholine

This protocol is adapted from a modern method demonstrating the construction of the morpholine ring via a halo-etherification and cyclization cascade.[22]

Objective: To synthesize a 2-nitrobenzenesulfonyl-protected morpholine derivative from an alkene and a protected amino alcohol.

Materials:

-

Indium(III) trifluoromethanesulfonate (In(OTf)₃)

-

N-Bromosuccinimide (NBS)

-

2-((2-nitrophenyl)sulfonamido)ethan-1-ol

-

Styrene (or other suitable alkene)

-

Dichloromethane (DCM), anhydrous

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: To a dry 8 mL vial equipped with a magnetic stir bar, add In(OTf)₃ (0.0075 mmol, 1.0 mol%) and NBS (0.4375 mmol, 1.75 equiv).

-

Reagent Addition: Add the 2-nitrobenzenesulfonyl-protected amino alcohol (0.25 mmol, 1.0 equiv).

-

Solvent and Substrate: Add anhydrous DCM (1.5 mL) via syringe, followed by the alkene (e.g., styrene) (0.4375 mmol, 1.75 equiv).

-

Initial Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour. Causality Note: During this time, the Lewis acid (In(OTf)₃) activates the alkene towards attack by NBS, forming a bromonium intermediate which is then trapped intramolecularly by the hydroxyl group.

-

Cyclization: After 1 hour, add DBU (0.75 mmol, 3.0 equiv) to the mixture. Continue stirring for an additional 23 hours. Causality Note: DBU is a non-nucleophilic strong base that facilitates the deprotonation of the sulfonamide nitrogen, promoting the final intramolecular SN2 reaction to close the morpholine ring.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification (Self-Validation Step 1): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure product.

-

Characterization (Self-Validation Step 2): Confirm the structure and purity of the isolated compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectra should confirm the formation of the morpholine ring and the presence of all expected functional groups.

Workflow for Synthesis and Biological Evaluation

The synthesis of a novel compound is only the first step. A rigorous workflow is essential to validate its identity and assess its biological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. enamine.net [enamine.net]

- 13. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Morpholine synthesis [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijprems.com [ijprems.com]

- 24. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 25. sciforum.net [sciforum.net]

- 26. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. nbinno.com [nbinno.com]

- 30. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of the Morpholine Scaffold: A Cornerstone in Modern CNS Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Developing drugs for the central nervous system (CNS) presents a formidable challenge, primarily due to the stringent demands of crossing the blood-brain barrier (BBB).[1] A successful CNS drug candidate requires a delicate balance of physicochemical properties, including size, lipophilicity, and hydrogen bonding potential.[2] Within the medicinal chemist's toolkit, the morpholine ring has emerged as a "privileged scaffold"—a versatile and highly valuable heterocyclic motif.[3][4][5] Its unique combination of a weakly basic nitrogen and a hydrogen-bond-accepting oxygen atom within a flexible chair-like conformation provides a powerful solution to many CNS drug design challenges.[6][7] This guide provides an in-depth analysis of the morpholine scaffold's role in CNS drug discovery, elucidating its physicochemical advantages, its impact on pharmacokinetics and pharmacodynamics, and its application in approved therapeutics. We will explore the causality behind its success and provide validated experimental protocols for evaluating morpholine-containing compounds in a discovery pipeline.

The Central Challenge: Overcoming the Blood-Brain Barrier

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[8] This barrier, characterized by tight junctions and the presence of efflux transporters, stringently regulates the passage of molecules, protecting the brain from toxins and pathogens.[9] For a therapeutic agent to be effective against a CNS target, it must first navigate this barrier. This necessitates a fine-tuning of molecular properties to fall within a specific "CNS drug space," balancing aqueous solubility for formulation and distribution with sufficient lipophilicity to partition into the lipid membranes of the BBB endothelium.[6]

Physicochemical Virtues of the Morpholine Scaffold

The prevalence of the morpholine ring in CNS drug candidates is not coincidental; it is a direct result of its advantageous physicochemical properties that address the BBB challenge.[10]

-

Balanced Lipophilic-Hydrophilic Profile: The morpholine ring contains both a lipophilic hydrocarbon backbone and a hydrophilic ether oxygen and secondary amine. This inherent amphipathicity provides a well-balanced profile, crucial for both solubility in blood and permeability across the BBB.[11]

-

Modulated Basicity (pKa): The electron-withdrawing effect of the oxygen atom lowers the pKa of the morpholine nitrogen compared to analogous structures like piperidine.[12] This reduced basicity ensures that a significant fraction of the molecule remains uncharged at physiological pH (~7.4), a state that is more favorable for passive diffusion across the BBB.[2][6]

-

Hydrogen Bonding Capability: The oxygen atom acts as a potent hydrogen bond acceptor, allowing for critical interactions with biological targets like kinases and receptors.[2][13] This can significantly enhance binding affinity and potency.

-

Conformational Flexibility: The ring's ability to adopt flexible chair-like and skew-boat conformations allows it to optimally position its substituents to fit into diverse and complex binding pockets of CNS targets.[7][11]

The following diagram illustrates the key properties of the morpholine scaffold that make it favorable for CNS drug design.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of the Morpholine Scaffold

An In-Depth Technical Guide: 3-(4-Bromophenyl)morpholine as a Versatile Heterocyclic Building Block

In modern medicinal chemistry and drug development, the morpholine ring is recognized as a privileged structural motif.[1][2] Its frequent incorporation into therapeutic agents stems from its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and its ability to act as a hydrogen bond acceptor. These attributes often enhance the pharmacokinetic profile of a parent molecule, making the morpholine scaffold a valuable tool for lead optimization.[2]

This compound emerges as a particularly strategic heterocyclic building block by combining the benefits of the morpholine core with a versatile synthetic handle. This bifunctional nature allows for its seamless integration into complex molecular architectures. The molecule consists of two key components:

-

The Morpholine Ring: Positioned at the 3-position, it serves as a foundational pharmacophore, ready to interact with biological targets or fine-tune the drug-like properties of the final compound.[3]

-

The 4-Bromophenyl Group: The bromine atom on the phenyl ring is a highly effective functional group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the straightforward formation of carbon-carbon and carbon-heteroatom bonds.[3]

This guide provides a comprehensive technical overview of this compound, detailing its properties, a representative synthesis, its core applications in synthetic chemistry, and essential safety protocols for its handling.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. This data provides the foundational knowledge required for its use in experimental design, including stoichiometry calculations and selection of appropriate analytical methods.

| Property | Value | Source(s) |

| CAS Number | 1225823-06-2 | [4] |

| Molecular Formula | C₁₀H₁₂BrNO | [4] |

| Molecular Weight | 242.11 g/mol | [4] |

| Appearance | White to off-white crystalline powder | Inferred from related isomers[5] |

| Purity | Typically >95% | [3][4] |

Expected Spectroscopic Data

While specific spectra for this exact isomer are not widely published, its structure allows for the prediction of key characteristic signals essential for its identification:

-

¹H NMR: Expected signals would include multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the disubstituted benzene ring, and a series of multiplets in the aliphatic region (approx. 2.8-4.5 ppm) for the diastereotopic protons of the morpholine ring.

-

¹³C NMR: Aromatic carbons would appear in the 115-150 ppm range, with the carbon bearing the bromine atom being significantly shielded. The aliphatic carbons of the morpholine ring would be expected in the 45-70 ppm region.

-

IR Spectroscopy: Key stretches would include C-H (aromatic and aliphatic), C-N, C-O-C ether stretches (around 1100 cm⁻¹), and a C-Br stretch in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.

Synthesis and Elucidation

The synthesis of N-aryl morpholines is most efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination reaction, which forms a carbon-nitrogen bond between an aryl halide and an amine using a palladium catalyst, is a cornerstone of this field. Below is a representative protocol adapted from established methods for structurally similar compounds.[6]

Rationale for Synthetic Strategy

The choice of a palladium-catalyzed approach is dictated by its high efficiency, functional group tolerance, and broad substrate scope. The key components of the reaction are:

-

Palladium Catalyst: Facilitates the oxidative addition and reductive elimination cycle.

-

Phosphine Ligand (e.g., BINAP): Stabilizes the palladium center and promotes the key steps of the catalytic cycle.

-

Base (e.g., Sodium tert-butoxide): Activates the amine for reaction with the palladium complex.

Representative Synthesis Protocol: Palladium-Catalyzed Amination

This protocol describes a plausible synthesis of this compound from 1,4-dibromobenzene and 3-methylmorpholine (as a conceptual precursor, though direct synthesis is more complex and often proprietary). A more common industrial approach involves multi-step sequences. For the purpose of this guide, a direct coupling is illustrated.

Materials & Equipment:

-

1,4-Dibromobenzene

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer with heating

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1,4-dibromobenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

-

Solvent and Reagents: Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).

-

Base Addition: Carefully add sodium tert-butoxide (1.4 eq). The mixture may change color.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.

Structural Verification

Post-synthesis, it is imperative to validate the structure and purity of the compound. This is achieved through a combination of techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity and structural integrity.

-

Mass Spectrometry: To verify the molecular weight and isotopic distribution.

-

HPLC/GC: To determine purity.

Applications in Synthetic Chemistry

This compound is a quintessential bifunctional building block, offering two distinct points for molecular elaboration.

Caption: Bifunctional nature of this compound.

The Bromophenyl Group as a Synthetic Handle

The C-Br bond is the primary site for synthetic modification, most commonly via palladium-catalyzed cross-coupling reactions. This allows for the construction of biaryl systems or the introduction of new functional groups, which is a cornerstone of modern drug discovery.

Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling the bromophenyl group with a boronic acid or ester.

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

The Morpholine Moiety in Drug Design

Once the core structure has been elaborated via the bromophenyl handle, the morpholine ring imparts its beneficial properties. It is a weak base, which can reduce off-target effects sometimes associated with more basic amines like piperidine.[1] Its presence is noted in numerous approved drugs, highlighting its acceptance and utility in creating safe and effective medicines.[1][7]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from the closely related structural isomer, 4-(4-Bromophenyl)morpholine, provides a strong basis for handling precautions.[8][9] It should be treated as an irritant.

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 (H315) | P264, P280, P302+P352 |

| Eye Irritation | Category 2A (H319) | P280, P305+P351+P338 |

| Respiratory Irritation | STOT SE 3 (H335) | P261, P271, P304+P340 |

Source: Based on data for 4-(4-Bromophenyl)morpholine[8][9]

5.1 Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use an N95-rated dust mask or higher.[9]

-

Skin and Body Protection: Wear a standard laboratory coat.

5.2 Handling and Storage

-

Avoid formation of dust and aerosols.[10]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from oxidizing agents.

5.3 First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Skin Contact: Immediately wash off with soap and plenty of water.[10]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]

Conclusion

This compound is a high-value heterocyclic building block that offers a powerful combination of a proven pharmacophore and a versatile synthetic handle. Its utility in constructing complex molecules via robust cross-coupling chemistry makes it an essential tool for researchers in drug discovery, agrochemicals, and material science. By understanding its properties, synthesis, and applications, scientists can strategically leverage this compound to accelerate the development of novel and impactful chemical entities.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 [chemicalbook.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(4-ブロモフェニル)モルホリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. chemicalbook.com [chemicalbook.com]

The Morpholine Motif: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and a pKa value conducive to physiological solubility, contribute to the improved pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the therapeutic potential of morpholine-containing compounds, delving into their synthesis, mechanisms of action across various disease areas, and the experimental methodologies used to evaluate their efficacy. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a practical resource for the drug development professional.

The Rationale for Morpholine in Drug Design: More Than Just a Solubilizing Group

The prevalence of the morpholine moiety in approved drugs and clinical candidates is not accidental. Its utility extends far beyond simple improvements in solubility and metabolic stability. The morpholine ring's chair-like conformation is flexible, allowing it to adapt to the topology of various enzyme active sites and receptor binding pockets. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, with its reduced basicity compared to piperidine, can participate in crucial interactions without introducing excessive charge at physiological pH. These features make the morpholine scaffold a versatile building block for designing potent and selective therapeutic agents.

The incorporation of a morpholine ring can significantly enhance a molecule's drug-like properties. For instance, it is known to improve oral bioavailability and facilitate passage across the blood-brain barrier (BBB), a critical attribute for central nervous system (CNS) drug candidates. The morpholine ring is also relatively resistant to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile.

Synthesis of Morpholine Derivatives: Building the Core Scaffold

The facile synthesis of morpholine derivatives is a key factor in their widespread use in drug discovery. A variety of synthetic routes are available, allowing for the creation of diverse libraries of compounds for screening. A classic and reliable method is the intramolecular cyclization of 2-aminoalcohols.

General Synthesis of N-Aryl/Alkyl Morpholines from 2-Aminoalcohols

A common and versatile method for the synthesis of N-substituted morpholines involves the reaction of a suitable 2-aminoalcohol with a bis-electrophile, such as bis(2-chloroethyl) ether, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of N-benzylmorpholine

-

Reaction Setup: To a solution of 2-(benzylamino)ethan-1-ol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) in a round-bottom flask, add a base such as potassium carbonate (2.5 equivalents).

-

Addition of Reagent: Add bis(2-chloroethyl) ether (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure N-benzylmorpholine.

-

Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Therapeutic Applications and Mechanisms of Action

Morpholine derivatives have demonstrated a remarkable breadth of pharmacological activities, with significant potential in oncology, neurodegenerative diseases, and infectious diseases.

Oncology: Targeting Key Signaling Pathways

In cancer therapy, morpholine-containing compounds have been successfully developed as inhibitors of critical signaling pathways that drive tumor growth and survival.

The PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers. The morpholine ring is a key structural feature in several potent and selective PI3K inhibitors. For example, in the potent PI3K inhibitor ZSTK474, one of the morpholine groups is deeply involved in binding to the enzyme's active site.

Gefitinib (Iressa): A well-known example of a morpholine-containing anticancer drug is Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine group in Gefitinib enhances its solubility and pharmacokinetic properties.

Experimental Workflow: Evaluating Anticancer Activity

Caption: Workflow for assessing the anticancer potential of morpholine compounds.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Addition: Prepare serial dilutions of the morpholine test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neurodegenerative Diseases: Modulating Key Enzymes

Morpholine derivatives have shown significant promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's by targeting key enzymes involved in their pathophysiology.

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a major therapeutic strategy for Alzheimer's disease. Several morpholine-containing compounds have been developed as potent cholinesterase inhibitors.